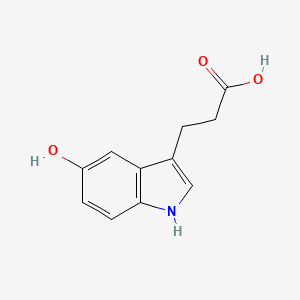

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid

Descripción general

Descripción

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds known for their significant biological activities. This compound features a hydroxy group at the 5-position of the indole ring and a propanoic acid side chain at the 3-position. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hydroxy group can be introduced via hydroxylation reactions using appropriate reagents .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts in the Fischer indole synthesis can improve the efficiency of the reaction .

Types of Reactions:

Oxidation: The hydroxy group at the 5-position can undergo oxidation to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its role in various biological processes, including neurotransmission and hormone regulation.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The biological effects of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid are primarily mediated through its interaction with specific molecular targets. For example, it can bind to serotonin receptors, modulating neurotransmission and influencing mood and behavior. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-propionic acid: Known for its neuroprotective properties.

5-Hydroxytryptophan: A precursor to serotonin, used as a dietary supplement

Uniqueness: 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group at the 5-position and propanoic acid side chain at the 3-position differentiate it from other indole derivatives, contributing to its unique pharmacological profile .

Actividad Biológica

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid (also known as indole-3-propionic acid or IPA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative with the following molecular formula:

- Chemical Formula : C11H11NO3

- Molecular Weight : 219.21 g/mol

The compound features a hydroxyl group attached to the indole ring, which is believed to contribute to its biological activity.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to prevent oxidative stress-induced neuronal damage. In vitro studies demonstrated that IPA protects against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease:

| Study | Model | Findings |

|---|---|---|

| Makhmudiyarova et al. (2023) | SH-SY5Y cells | IPA prevented ROS damage and cell death caused by Aβ-peptide exposure. |

| Makhmudiyarova et al. (2023) | Rat hippocampal neurons | IPA demonstrated full protection against neuronal death from oxidative stress. |

2. Antioxidant Activity

The antioxidant capacity of this compound has been extensively studied. It effectively scavenges free radicals and inhibits lipid peroxidation, contributing to its neuroprotective effects:

| Mechanism | Effect |

|---|---|

| Radical Scavenging | Reduces oxidative stress in neuronal cells. |

| Lipid Peroxidation Inhibition | Protects cellular membranes from oxidative damage. |

3. Cytotoxicity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. It has been found to induce apoptosis and inhibit cell cycle progression in tumor cells:

| Study | Cell Line | Cytotoxicity Level |

|---|---|---|

| Makhmudiyarova et al. (2023) | Jurkat, K562, U937, HL60 | Cytotoxicity exceeds that of artemisinin by over 90 times. |

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation, indicating its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Neuroinflammation : IPA reduces inflammatory cytokines, contributing to its neuroprotective effects.

- Inhibition of MAO-B : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases.

- Induction of Apoptosis : IPA triggers intrinsic apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have reported on the therapeutic potential of this compound:

- Neurodegenerative Disorders : In animal models, IPA has shown promise in reducing symptoms associated with Parkinson's disease by modulating dopaminergic signaling pathways.

- Cancer Therapy : Clinical trials are underway assessing the efficacy of IPA in combination with other chemotherapeutics for enhanced anticancer activity.

Propiedades

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-8-2-3-10-9(5-8)7(6-12-10)1-4-11(14)15/h2-3,5-6,12-13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIYXJVRBIAHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557118 | |

| Record name | 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-23-8 | |

| Record name | 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.